D-Alanine, 3-azido-

Vue d'ensemble

Description

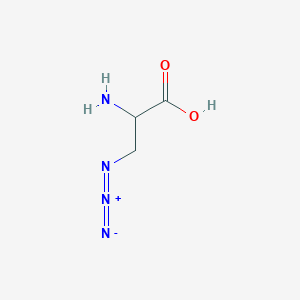

D-Alanine, 3-azido-: is an azido-modified derivative of D-alanine, a naturally occurring amino acid. This compound is characterized by the presence of an azide group (-N₃) attached to the alanine molecule. The azide group imparts unique chemical properties to the compound, making it useful in various chemical and biological applications, particularly in the field of click chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of D-Alanine, 3-azido- typically begins with D-alanine.

Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. D-alanine is reacted with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure D-Alanine, 3-azido-.

Industrial Production Methods: While specific industrial production methods for D-Alanine, 3-azido- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Click Chemistry Reactions: D-Alanine, 3-azido- is prominently used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction involves the azide group reacting with an alkyne group to form a stable triazole ring.

Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

Copper-Catalyzed Reactions: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

Strained Alkynes: DBCO and BCN are used in SPAAC reactions.

Major Products:

Triazole Derivatives: The primary products of click chemistry reactions involving D-Alanine, 3-azido- are triazole derivatives, which are stable and have diverse applications in bioconjugation and material science.

Applications De Recherche Scientifique

Chemistry:

Click Chemistry Labeling: D-Alanine, 3-azido- is used as a labeling reagent in click chemistry to attach various functional groups to biomolecules, facilitating the study of molecular interactions and dynamics.

Biology:

Metabolic Labeling: This compound is incorporated into bacterial cell walls, enabling the study of bacterial growth and metabolism through fluorescence imaging techniques.

Medicine:

Drug Development: D-Alanine, 3-azido- is used in the development of novel drug delivery systems and therapeutic agents, particularly in targeting specific cellular pathways.

Industry:

Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as enhanced stability and reactivity, for industrial applications.

Mécanisme D'action

Molecular Targets and Pathways:

Azide Group Reactivity: The azide group in D-Alanine, 3-azido- is highly reactive and participates in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create bioconjugates and functionalized materials.

Incorporation into Biomolecules: In biological systems, D-Alanine, 3-azido- is incorporated into proteins and cell walls, allowing for precise labeling and tracking of biological processes.

Comparaison Avec Des Composés Similaires

3-Azido-L-alanine: Similar to D-Alanine, 3-azido-, but with the L-configuration of alanine.

Azidohomoalanine: An azido-modified derivative of homoalanine, used in similar click chemistry applications.

Azidolysine: An azido-modified derivative of lysine, used for labeling and bioconjugation.

Uniqueness:

Stereochemistry: The D-configuration of D-Alanine, 3-azido- distinguishes it from its L-counterpart, affecting its incorporation into biological systems and its reactivity in stereospecific reactions.

Versatility: The azide group in D-Alanine, 3-azido- provides a versatile handle for various chemical modifications, making it a valuable tool in both research and industrial applications.

Activité Biologique

D-Alanine, 3-azido- (also referred to as d-azido-alanine) is an amino acid derivative with significant biological activity, particularly in the context of bacterial metabolism and imaging. This compound has gained attention due to its unique properties that allow for selective labeling of bacteria, making it a valuable tool in microbiological research and clinical diagnostics.

D-Azido-alanine is a modified form of d-alanine, where an azide group (-N₃) is substituted at the 3-position. The presence of the azide group allows for bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes. This feature is particularly useful for labeling and tracking bacteria in various environments.

Mechanism of Incorporation

Research has shown that d-azido-alanine can be incorporated into bacterial peptidoglycan, a crucial component of the bacterial cell wall. This incorporation occurs via metabolic pathways similar to those utilized by natural d-alanine. Studies indicate that both Gram-positive and Gram-negative bacteria can uptake d-azido-alanine, facilitating its use as a marker for bacterial presence in tissues and during infections .

Biological Activity and Applications

- Bacterial Labeling : D-Azido-alanine has been successfully used to label living bacteria in vitro and in vivo. For instance, studies demonstrated that when Staphylococcus aureus was treated with d-azido-alanine, significant labeling occurred, allowing researchers to visualize bacterial populations within host tissues .

- Imaging Techniques : The azide group enables the use of biorthogonal click chemistry for imaging applications. For example, d-azido-alanine can react with dibenzocyclooctyne (DBCO)-modified probes to produce fluorescent signals that indicate the presence of bacteria . This method enhances the sensitivity and specificity of imaging techniques such as positron emission tomography (PET), where d-[3-11C]alanine has shown promising results in detecting bacterial infections compared to conventional radiotracers .

- Antimicrobial Research : D-Azido-alanine's role in antimicrobial studies is also noteworthy. It has been observed that the incorporation of d-azido-alanine into bacterial cell walls can affect the efficacy of certain antibiotics, providing insights into resistance mechanisms and potential therapeutic strategies .

Case Study 1: Imaging Bacterial Infections

In a study involving mice with acute bacterial infections, researchers administered d-[3-11C]alanine as a PET tracer. The results indicated enhanced accumulation in infected tissues compared to healthy controls, demonstrating the potential for this compound in clinical diagnostics for bacterial infections .

Case Study 2: Selective Targeting in Macrophages

Another investigation focused on the uptake of d-azido-alanine by macrophages infected with Listeria monocytogenes. The study found that these cells could effectively take up d-azido-alanine, allowing for selective labeling of intracellular bacteria without affecting host cell viability .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Bacterial Labeling | Effective incorporation into peptidoglycan of various bacteria (e.g., S. aureus, E. coli) |

| Imaging Applications | Utilized in PET imaging; higher specificity for bacterial detection compared to traditional methods |

| Impact on Antibiotic Efficacy | Alters bacterial response to antibiotics; potential insights into resistance mechanisms |

Propriétés

IUPAC Name |

2-amino-3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030553 | |

| Record name | 3-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-18-1, 105928-88-9, 108342-09-2 | |

| Record name | Azidoalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-azido-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105928889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-azido-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108342092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.